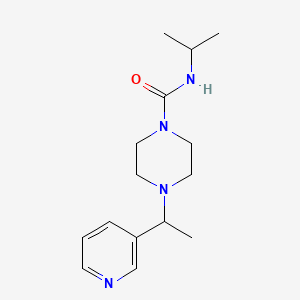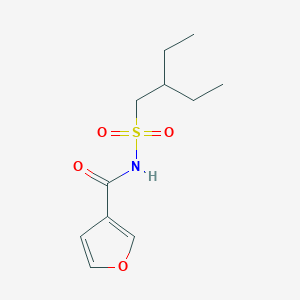![molecular formula C19H25N3O2 B7596208 N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have neuroprotective and anti-inflammatory effects.
Mecanismo De Acción
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide acts as a selective agonist for the α7 nAChR subtype, which is involved in various neurological processes, including learning and memory, attention, and sensory processing. Activation of this receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress and inflammation. These effects may help to improve cognitive function and slow the progression of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR subtype and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide, including:
1. Further studies on its neuroprotective and anti-inflammatory effects in various neurological disorders.
2. Development of more potent and selective α7 nAChR agonists based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
5. Investigation of the potential use of this compound in other disease states, such as inflammatory bowel disease and chronic pain.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. It acts as a selective agonist for the α7 nAChR subtype, which has been shown to have neuroprotective and anti-inflammatory effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including further studies on its neuroprotective and anti-inflammatory effects, development of more potent and selective α7 nAChR agonists, and investigation of its potential use in other disease states.
Métodos De Síntesis
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-(dimethylamino)ethylamine to form a key intermediate. This intermediate is then reacted with 4-pyridinecarboxaldehyde to form this compound.
Aplicaciones Científicas De Investigación
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective and anti-inflammatory effects, which may help to slow the progression of these diseases.
Propiedades
IUPAC Name |
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-22(2)14-15-24-18-11-9-17(10-12-18)21-19(23)8-5-7-16-6-3-4-13-20-16/h3-4,6,9-13H,5,7-8,14-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMGKDUIACNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)


![2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)


![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

